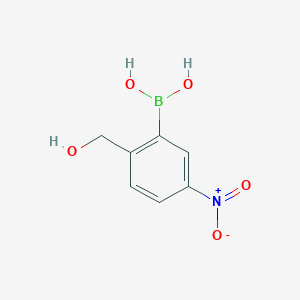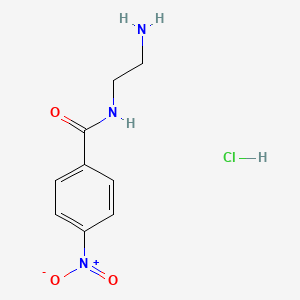
1-Bromo-4-ethoxy-3-fluoro-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-ethoxy-3-fluoro-2-iodobenzene is an organic compound with the molecular formula C8H7BrFIO. It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, iodine, and an ethoxy group attached to the benzene ring.
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-ethoxy-3-fluoro-2-iodobenzene typically involves multi-step organic reactions. One common synthetic route includes:
Halogenation: Introduction of bromine, fluorine, and iodine atoms onto the benzene ring through electrophilic aromatic substitution reactions.
Ethoxylation: Introduction of the ethoxy group via nucleophilic substitution reactions.
Industrial production methods often involve the use of advanced techniques such as:
Friedel-Crafts Acylation: This method involves the acylation of benzene derivatives followed by halogenation and ethoxylation steps.
Sonogashira Coupling: This technique is used for the selective coupling of halogenated benzene derivatives with alkynes.
Analyse Chemischer Reaktionen
1-Bromo-4-ethoxy-3-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions are common.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It participates in coupling reactions such as the Sonogashira coupling to form complex organic molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-ethoxy-3-fluoro-2-iodobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Bromo-4-ethoxy-3-fluoro-2-iodobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s halogen atoms and ethoxy group influence its reactivity and interaction with other molecules. The electrophilic nature of the bromine, fluorine, and iodine atoms allows the compound to participate in various substitution reactions, forming stable intermediates and final products .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-ethoxy-3-fluoro-2-iodobenzene can be compared with similar compounds such as:
1-Bromo-4-fluoro-2-iodobenzene: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
1-Bromo-3-ethoxy-2-fluoro-4-iodobenzene: Similar structure but with different positioning of the ethoxy group, affecting its reactivity and applications.
1-Bromo-3-fluoro-2-iodobenzene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
The presence of the ethoxy group in this compound enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H7BrFIO |
|---|---|
Molekulargewicht |
344.95 g/mol |
IUPAC-Name |
1-bromo-4-ethoxy-3-fluoro-2-iodobenzene |
InChI |
InChI=1S/C8H7BrFIO/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4H,2H2,1H3 |
InChI-Schlüssel |
OVQMXIZWCZUZJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=C(C=C1)Br)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-Butyl (3-(2-Oxoethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate](/img/structure/B14034236.png)

![(4R,5S,6S)-3-[(2S,5S)-5-(dimethylcarbamoyl)pyrrolidin-2-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14034241.png)


![2-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B14034265.png)

![(2Z)-N-benzyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B14034279.png)

![4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B14034292.png)

![1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL](/img/structure/B14034303.png)
![4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline](/img/structure/B14034308.png)

